molecular formula C21H13BrCl2N2O2 B5162171 5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

Cat. No.: B5162171
M. Wt: 476.1 g/mol
InChI Key: GEOCZMULYLTNLM-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.

    Halogenation: The introduction of bromine and chlorine atoms is carried out through halogenation reactions. Bromination can be performed using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the halogenated benzoxazole derivative with 2-methylphenylbenzamide. This can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation and Reduction: The benzoxazole ring can be subjected to oxidation or reduction reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Coupling: Palladium catalysts with appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield hydroxylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of halogen atoms can enhance the binding affinity and specificity towards biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can form halogen bonds with amino acid residues, enhancing the binding affinity. The benzoxazole ring can participate in π-π stacking interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-3-nitropyridine
  • 2-Bromo-5-chloro-3-nitropyridine
  • 5-Bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine

Uniqueness

Compared to similar compounds, 5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is unique due to the presence of both benzoxazole and benzamide moieties

Properties

IUPAC Name

5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrCl2N2O2/c1-11-14(21-26-18-10-13(23)6-8-19(18)28-21)3-2-4-17(11)25-20(27)15-9-12(22)5-7-16(15)24/h2-10H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOCZMULYLTNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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